9-hydroxy-9H-fluorene-2-carboxylic acid

Hsp90 Grp94 Molecular Chaperone

Researchers often inadvertently substitute the common 9H-fluorene-2-carboxylic acid, leading to failed biological assays. This exact isomer (CAS 86476-54-2) is the essential core for synthesizing high-affinity dual 5-HT2B/5-HT7 antagonists (Ki=4.3 nM) for anti-migraine research. The 9-OH group is structurally critical, increasing H-bond donor count to 2 and enabling distinct protein binding. - Validated scaffold for CNS drug discovery; not achievable with non-hydroxylated analogs. - Serves as a moderate-affinity chemical probe for Grp94 (Kd=440 nM) and Hsp90α (8.31 µM). - Essential for gas-phase spectroscopy as a spectroscopically accessible analog of glycolic acid.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 86476-54-2
Cat. No. B13147370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxy-9H-fluorene-2-carboxylic acid
CAS86476-54-2
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C(C=C(C=C3)C(=O)O)C(C2=C1)O
InChIInChI=1S/C14H10O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,13,15H,(H,16,17)
InChIKeyXYGBMUJGVYGUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-9H-fluorene-2-carboxylic Acid (CAS 86476-54-2): A Structurally Distinct α-Hydroxy Acid Building Block with Validated Biological Engagement


9-Hydroxy-9H-fluorene-2-carboxylic acid (CAS 86476-54-2) is a polycyclic aromatic compound that is both an aromatic alcohol and a carboxylic acid . Its unique structural signature—a hydroxyl group at the 9-position and a carboxylic acid at the 2-position of the fluorene ring—distinguishes it from simple fluorene-2-carboxylic acid analogs . This α-hydroxy acid has been characterized in the gas phase as a spectroscopically accessible analog of glycolic acid , enabling precise hydrogen-bonding studies not feasible with simpler aliphatic systems.

Why 9-Hydroxy-9H-fluorene-2-carboxylic Acid Cannot Be Replaced by Unsubstituted Fluorene-2-carboxylic Acid or 9-Hydroxyfluorene-9-carboxylic Acid


Generic substitution of 9-hydroxy-9H-fluorene-2-carboxylic acid with the more common 9H-fluorene-2-carboxylic acid (CAS 7507-40-6) fails because the 9-hydroxyl group fundamentally alters both physicochemical properties and biological activity profiles. The addition of the 9-OH group increases the hydrogen bond donor count from 1 to 2 , enhancing aqueous solubility and enabling distinct protein binding interactions . Furthermore, the 2-carboxylic acid isomer exhibits a different binding profile from the 9-carboxylic acid isomer . The 9-hydroxy-9H-fluorene-2-carboxylic acid core also serves as a privileged scaffold for dual 5-HT2B/5-HT7 receptor antagonists, a property not observed with the non-hydroxylated analog . For procurement, substituting the correct isomer is critical for achieving the intended biological or spectroscopic outcome.

Quantitative Differentiation Guide for 9-Hydroxy-9H-fluorene-2-carboxylic Acid: Comparator-Based Evidence for Scientific Selection


Moderate Binding Affinity for Grp94 (Kd = 440 nM) and Hsp90α (Kd = 8.31 μM): A Differentiated Profile from Non-Hydroxylated Analogs and Known Inhibitors

In a fluorescence polarization assay, 9-hydroxy-9H-fluorene-2-carboxylic acid exhibited a Kd of 440 nM for Grp94 and 8.31 μM for Hsp90α . This profile differentiates it from the known selective Grp94 inhibitor KUNG65 (Kd = 540 nM) and the more potent Grp94-IN-3 (Kd = 76 nM) , indicating a distinct, moderate affinity range.

Hsp90 Grp94 Molecular Chaperone Fluorescence Polarization Binding Affinity

Privileged Scaffold for Potent Dual 5-HT2B/5-HT7 Receptor Antagonists: Derivatization Enables Single-Digit Nanomolar Affinity

The 9-hydroxy-9H-fluorene-2-carbonyl core, when derivatized as N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine (compound 4), served as the lead for optimizing dual 5-HT2B/5-HT7 antagonists . Further SAR optimization identified N-(diaminomethylene)-9-hydroxy-9-methyl-9H-fluorene-2-carboxamide (24a) with Ki values of 4.3 nM for both 5-HT2B and 5-HT7 receptors . In contrast, the non-hydroxylated 9H-fluorene-2-carboxylic acid has not been reported to yield such potent dual antagonists; its derivatives typically show lower affinity for dopamine D3 receptors (Ki = 214 nM) .

5-HT2B 5-HT7 Serotonin Receptor Antagonist Migraine

Enhanced Hydrogen Bond Donor Capacity (2 HBD vs. 1 HBD) Relative to 9H-Fluorene-2-carboxylic Acid

Computed physicochemical properties reveal a key differentiation: 9-hydroxy-9H-fluorene-2-carboxylic acid possesses 2 hydrogen bond donors (the 9-OH and 2-COOH) versus only 1 hydrogen bond donor for 9H-fluorene-2-carboxylic acid (lacking the 9-OH) . The target compound also has 3 hydrogen bond acceptors compared to 2 for the non-hydroxylated analog . This increased H-bonding capacity is predicted to enhance aqueous solubility and alter molecular recognition patterns in biological systems.

Physicochemical Property Hydrogen Bonding Solubility LogP Molecular Recognition

Gas-Phase Spectroscopic Model for Glycolic Acid Hydrogen-Bonding Studies

9-Hydroxy-9-fluorene carboxylic acid (9HFCA) has been employed as an aromatic analog of glycolic acid to enable detailed gas-phase infrared spectroscopic studies of hydrogen-bonded complexes . While glycolic acid itself is difficult to study directly in the gas phase, 9HFCA's aromatic chromophore and enhanced stability allow for precise measurement of H-bonding interactions in homo- and hetero-dimers with glycolic acid and formic acid . No such utility has been reported for 9H-fluorene-2-carboxylic acid.

Spectroscopy Hydrogen Bonding Gas Phase Glycolic Acid Computational Chemistry

Validated Application Scenarios for 9-Hydroxy-9H-fluorene-2-carboxylic Acid (CAS 86476-54-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Generation for Dual 5-HT2B/5-HT7 Receptor Antagonists

This compound serves as the essential core scaffold for synthesizing high-affinity dual antagonists of the 5-HT2B and 5-HT7 serotonin receptors, a promising strategy for anti-migraine drug development. As demonstrated by Moritomo et al., derivatization of the 9-hydroxy-9H-fluorene-2-carbonyl moiety yields compounds with single-digit nanomolar Ki values (e.g., compound 24a, Ki = 4.3 nM for both receptors) . Researchers seeking to explore this privileged chemotype for CNS drug discovery should prioritize this exact isomer.

Chemical Biology: A Moderate-Affinity Probe for Grp94 and Hsp90α Chaperone Biology

With a measured Kd of 440 nM for Grp94 and 8.31 μM for Hsp90α, this compound occupies a unique affinity space . It is neither a highly potent inhibitor that would fully saturate the target, nor is it completely inactive. This moderate, differential affinity profile makes it suitable for use as a chemical probe in cellular assays to dissect the functional roles of Grp94 and Hsp90α, particularly in cancer cell lines, without the confounding effects of strong target engagement.

Physical Chemistry: A Spectroscopic Model for α-Hydroxy Acid Hydrogen-Bonding Networks

Due to its aromatic chromophore and gas-phase stability, 9-hydroxy-9H-fluorene-2-carboxylic acid is an established model system for investigating the fundamental energetics and structures of hydrogen-bonded complexes involving α-hydroxy acids . It enables high-resolution, jet-cooled gas-phase spectroscopy that is impossible with glycolic acid itself. Physical chemists and computational modelers rely on this compound for generating benchmark data on H-bonding cooperativity and binding energies.

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